
1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclobutylmethyl group can be introduced through various synthetic strategies, such as using cyclobutylmethyl azide or cyclobutylmethyl alkyne as starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as copper(I) salts, to accelerate the cycloaddition reaction. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce amines or other nitrogen heterocycles.
Scientific Research Applications
1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclobutylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine
- 1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine
- 1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4/c8-7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4,8H2 |
InChI Key |
IYUOPJIFXPISSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





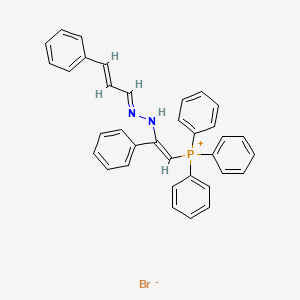

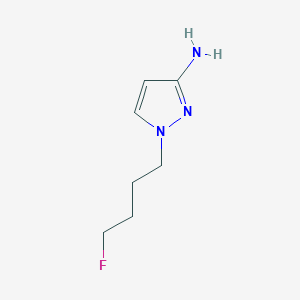
![1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B15252698.png)

![7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15252709.png)
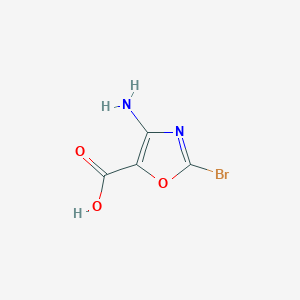
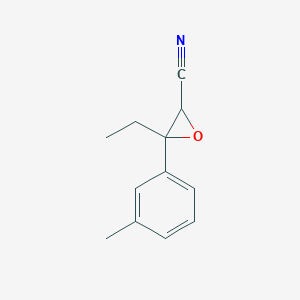
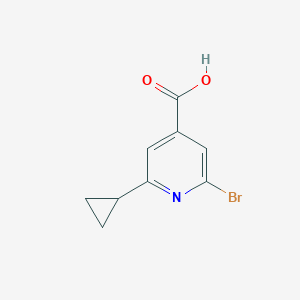
![Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15252733.png)

